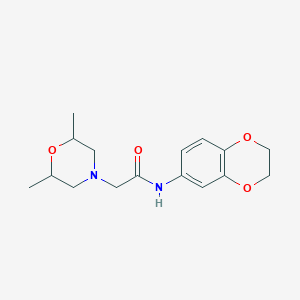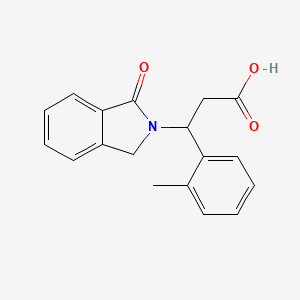![molecular formula C5H10O2 B2766669 2-[(2R)-oxetan-2-yl]ethan-1-ol CAS No. 808172-41-0](/img/structure/B2766669.png)
2-[(2R)-oxetan-2-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-oxetan-2-yl]ethan-1-ol is a chemical compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is also known as oxetane ethan-1-ol. This compound features an oxetane ring, which is a four-membered cyclic ether, attached to an ethan-1-ol group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-oxetan-2-yl]ethan-1-ol can be achieved through several methods. One common approach involves the ring-opening of oxetane derivatives followed by reduction. For example, oxetane can be reacted with ethylene oxide in the presence of a strong base such as sodium hydride to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-oxetan-2-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Formation of 2-[(2R)-oxetan-2-yl]ethanal or 2-[(2R)-oxetan-2-yl]ethanoic acid.
Reduction: Formation of 2-[(2R)-oxetan-2-yl]ethane.
Substitution: Formation of 2-[(2R)-oxetan-2-yl]ethyl halides or amines.
Scientific Research Applications
2-[(2R)-oxetan-2-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R)-oxetan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2R)-oxiran-2-yl]ethanol: Similar in structure but contains an oxirane ring instead of an oxetane ring.
2-[(2R)-tetrahydrofuran-2-yl]ethanol: Contains a tetrahydrofuran ring instead of an oxetane ring.
Uniqueness
2-[(2R)-oxetan-2-yl]ethan-1-ol is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The oxetane ring’s strain and reactivity make it a valuable building block in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-[(2R)-oxetan-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXEPBGKJLBFK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)
![2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2766591.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)

![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
![N-benzyl-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-ethylacetamide](/img/structure/B2766601.png)
![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)
![4-bromo-10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2766603.png)

![2-chloro-N-[(2-chloroacetamido)(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)
![1-{2-[(4-fluorophenyl)sulfanyl]acetyl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2766608.png)

